Tenaxin I

Vue d'ensemble

Description

Tenaxin I is a naturally occurring flavonoid compound, specifically a polymethoxylated 4’-deoxyflavone, found in the roots of the plant Scutellaria baicalensis. It is known for its potent biological activities, including its ability to induce apoptosis in cancer cells and its neuraminidase inhibitory activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tenaxin I can be synthesized through the co-expression of specific O-methyltransferase enzymes in yeast. The enzymes SbPFOMT5 and SbFOMT5 are responsible for the methylation of hydroxyl groups on flavones, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction from the roots of Scutellaria baicalensis. The extraction process typically includes drying the roots, followed by solvent extraction and purification using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Tenaxin I undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: Methoxyl groups on this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities .

Applications De Recherche Scientifique

Tenaxin I has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of flavonoids.

Mécanisme D'action

Tenaxin I exerts its effects primarily through the inhibition of neuraminidase, an enzyme involved in the replication of viruses. By inhibiting neuraminidase, this compound prevents the release of viral particles from infected cells, thereby reducing the spread of the virus . Additionally, this compound induces apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .

Comparaison Avec Des Composés Similaires

Baicalein: Another flavonoid found in Scutellaria baicalensis, known for its anti-inflammatory and anticancer properties.

Wogonin: A flavonoid with neuroprotective and anticancer activities.

Oroxylin A: A flavonoid with anti-inflammatory and anticancer properties.

Uniqueness of Tenaxin I: this compound is unique due to its high degree of methoxylation, which enhances its bioactivity and physical properties compared to other flavonoids. This high methoxylation also contributes to its potent neuraminidase inhibitory activity and its ability to induce apoptosis in cancer cells .

Activité Biologique

Tenaxin I is a flavonoid compound primarily found in the roots of Scutellaria species, particularly Scutellaria baicalensis. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Research has shown that this compound exhibits significant effects on various human cancer cell lines, making it a subject of interest in pharmacological studies.

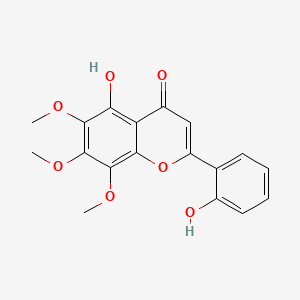

Chemical Structure

The chemical formula for this compound is , and its structure features multiple hydroxyl and methoxy groups that contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets, facilitating its pharmacological effects.

Anticancer Properties

Research indicates that this compound has potent anticancer properties. A study demonstrated that it induces apoptosis in several human cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators, such as p53 and Bcl-2 family proteins.

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |

| HT-29 (Colon Cancer) | 12 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is mediated through the suppression of NF-κB signaling pathways, which play a crucial role in inflammatory responses.

Case Study: Anti-inflammatory Activity

In a controlled study involving murine models, this compound was administered at varying doses to assess its impact on inflammation induced by lipopolysaccharides (LPS). The results showed a marked reduction in serum levels of inflammatory markers in treated groups compared to controls, suggesting its potential as a therapeutic agent in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µM) | Comparison with Standard (Ascorbic Acid) |

|---|---|---|

| DPPH Scavenging | 18 | Lower than Ascorbic Acid (10 µM) |

| ABTS Scavenging | 22 | Comparable to Ascorbic Acid |

The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in cell survival and death. Specifically, it activates apoptotic pathways while inhibiting survival pathways in cancer cells. This dual action highlights its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-6-4-5-7-10(9)19)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKBVAGWPBRRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235973 | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86926-52-5 | |

| Record name | Tenaxin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086926525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.